1-(Pyridin-4-yl)ethan-1-amine hydrobromide
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Overview
Description
1-(Pyridin-4-yl)ethan-1-amine hydrobromide is a chemical compound with the molecular formula C7H10N2·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)ethan-1-amine hydrobromide typically involves the reaction of pyridine derivatives with ethylamine. One common method includes the reaction of 4-pyridinecarboxaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-yl)ethan-1-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(Pyridin-4-yl)ethan-1-amine hydrobromide is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)ethan-1-amine hydrobromide involves its interaction with specific molecular targets. It can act as an electron donor in redox reactions and may bind to proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-yl)ethan-1-one: Similar in structure but with a ketone group instead of an amine.
2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide: Contains a bromine atom, making it more reactive in certain chemical reactions.
Uniqueness
1-(Pyridin-4-yl)ethan-1-amine hydrobromide is unique due to its specific amine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C7H11BrN2 |
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Molecular Weight |
203.08 g/mol |
IUPAC Name |
1-pyridin-4-ylethanamine;hydrobromide |
InChI |
InChI=1S/C7H10N2.BrH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,8H2,1H3;1H |
InChI Key |
OLNHOJLIKYDIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)N.Br |
Origin of Product |
United States |
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